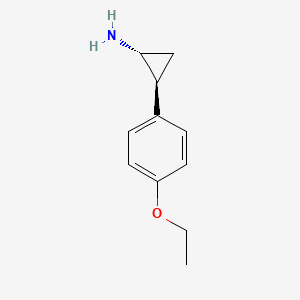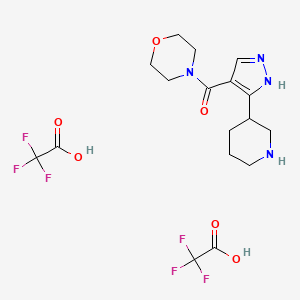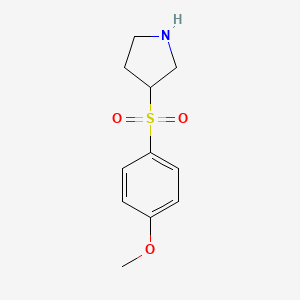![molecular formula C11H13NO B13246431 1-[(3-Methylpyridin-2-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13246431.png)
1-[(3-Methylpyridin-2-yl)methyl]cyclopropane-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3-Methylpyridin-2-yl)methyl]cyclopropane-1-carbaldehyde is an organic compound that features a cyclopropane ring attached to a pyridine derivative
準備方法
The synthesis of 1-[(3-Methylpyridin-2-yl)methyl]cyclopropane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 3-methylpyridine with cyclopropane-1-carbaldehyde under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained in good yield. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining purity and efficiency.
化学反応の分析
1-[(3-Methylpyridin-2-yl)methyl]cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, where various substituents can be introduced. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-[(3-Methylpyridin-2-yl)methyl]cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 1-[(3-Methylpyridin-2-yl)methyl]cyclopropane-1-carbaldehyde exerts its effects involves interactions with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The cyclopropane ring and pyridine moiety contribute to the compound’s overall reactivity and binding affinity.
類似化合物との比較
Similar compounds to 1-[(3-Methylpyridin-2-yl)methyl]cyclopropane-1-carbaldehyde include other cyclopropane derivatives and pyridine-based aldehydes. What sets this compound apart is the combination of the cyclopropane ring and the methylpyridine moiety, which imparts unique chemical and physical properties. Examples of similar compounds include cyclopropane-1-carbaldehyde and 3-methylpyridine-2-carbaldehyde.
特性
分子式 |
C11H13NO |
|---|---|
分子量 |
175.23 g/mol |
IUPAC名 |
1-[(3-methylpyridin-2-yl)methyl]cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C11H13NO/c1-9-3-2-6-12-10(9)7-11(8-13)4-5-11/h2-3,6,8H,4-5,7H2,1H3 |
InChIキー |
CYQKVASYGVSEQN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=CC=C1)CC2(CC2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


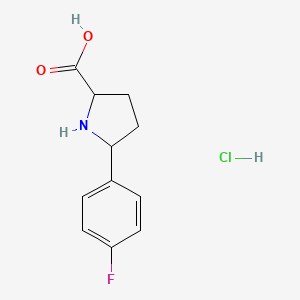
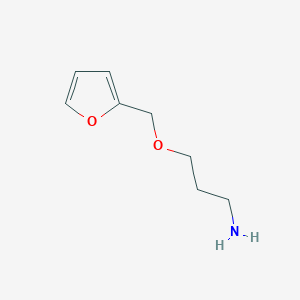
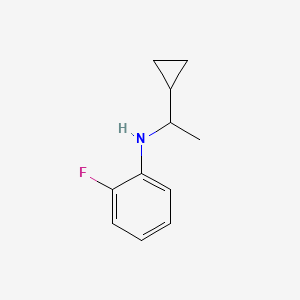
![2-[(4-Fluoropiperidin-4-yl)methyl]pyridine](/img/structure/B13246372.png)
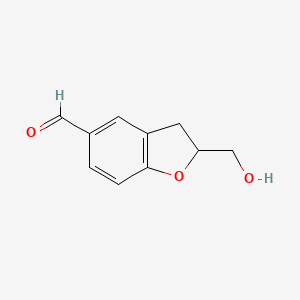
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-enoic acid](/img/structure/B13246384.png)
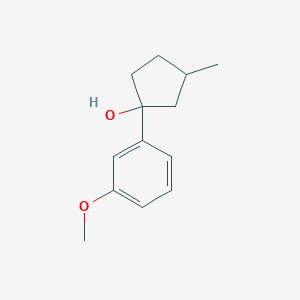
![1-[2-(Piperidin-2-YL)ethyl]pyrrolidine-2,5-dione](/img/structure/B13246402.png)

![N-{bicyclo[2.2.1]heptan-2-yl}-1-methylpiperidin-4-amine](/img/structure/B13246408.png)
